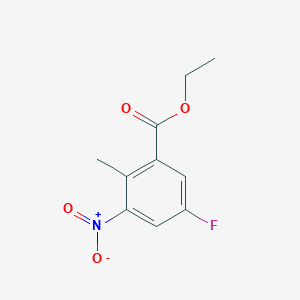

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Description

BenchChem offers high-quality Ethyl 5-fluoro-2-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-fluoro-2-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-3-16-10(13)8-4-7(11)5-9(6(8)2)12(14)15/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIIRYGATOUXBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734518 | |

| Record name | Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342359-36-7 | |

| Record name | Ethyl 5-fluoro-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Infrared Spectroscopy of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Introduction: The Role of IR Spectroscopy in Pharmaceutical Intermediate Characterization

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. The precise arrangement of its functional groups—an ester, a nitro group, a fluorine atom, and a methyl group on a benzene ring—governs its reactivity and suitability for downstream applications. Therefore, rigorous quality control and structural verification are paramount.

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive confirmation of such molecules. By probing the vibrational energies of a molecule's chemical bonds, an IR spectrum provides a unique "molecular fingerprint." This guide offers an in-depth analysis of the expected IR spectrum of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, explains the underlying principles for spectral interpretation, and provides a robust experimental protocol for acquiring high-quality data.

Fundamental Principles of Molecular Vibrations

Infrared radiation causes the bonds within a molecule to vibrate in specific ways, primarily through stretching (a change in bond length) and bending (a change in bond angle). Each type of bond (e.g., C=O, N-O, C-H) vibrates at a characteristic frequency, which is dependent on the masses of the atoms and the strength of the bond. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, but only if the vibration causes a change in the molecule's dipole moment. The resulting absorption spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

For a solid sample like Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, the Potassium Bromide (KBr) pellet method is a gold-standard technique for obtaining a high-resolution transmission spectrum.[1][2] The causality behind this choice is that finely ground KBr is transparent to infrared radiation and, under pressure, forms a crystalline matrix that holds the analyte, minimizing light scattering and producing a clear spectrum.

Step-by-Step Methodology for KBr Pellet Preparation:

-

Equipment Preparation: Ensure an agate mortar and pestle, die set, and hydraulic press are impeccably clean and dry.[3] Any contamination will appear in the final spectrum.

-

Sample Grinding: Weigh approximately 1-2 mg of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.[1][3] Grind the sample in the agate mortar for 60 seconds to achieve a fine, consistent powder. This step is critical to reduce particle size below the wavelength of the IR radiation, thereby minimizing scattering effects.

-

Mixing with KBr: Add approximately 150-200 mg of spectroscopy-grade KBr powder to the mortar.[1][3] Briefly but thoroughly mix the sample and KBr by gentle grinding. Prolonged grinding should be avoided as KBr is hygroscopic and can absorb atmospheric moisture, which introduces broad O-H absorption bands around 3400 cm⁻¹.[1]

-

Pellet Formation: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure of approximately 8-10 metric tons for 1-2 minutes.[3][4][5] This pressure causes the KBr to flow and form a transparent or translucent pellet.

-

Data Acquisition:

-

Place the resulting KBr pellet into the sample holder of an FT-IR spectrometer.

-

Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Spectral Interpretation and Analysis

The infrared spectrum of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The interplay of electronic and steric effects from the various substituents results in a unique and diagnostic spectral fingerprint.

The High-Wavenumber Region (>2800 cm⁻¹)

This region is dominated by C-H stretching vibrations.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Aromatic C-H bonds are stronger and vibrate at a slightly higher frequency than their aliphatic counterparts.[6] Expect weak to medium intensity peaks just above 3000 cm⁻¹.[6][7][8][9]

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): These absorptions arise from the methyl (-CH₃) and ethyl (-O-CH₂-CH₃) groups. Multiple bands of medium intensity are expected in this range due to symmetric and asymmetric stretching modes.[8][10]

The Carbonyl and Nitro Group Region (1800-1500 cm⁻¹)

This region contains the most intense and diagnostic peaks for the molecule.

-

Ester Carbonyl (C=O) Stretch (~1730-1745 cm⁻¹): The C=O stretch of an ester is one of the strongest absorptions in an IR spectrum.[10][11] For a typical aromatic ester like ethyl benzoate, this peak appears around 1726 cm⁻¹.[12] However, the substituents on the ring in this specific molecule exert significant electronic influence. The nitro group is a powerful electron-withdrawing group by both induction and resonance. This withdrawal of electron density from the benzene ring and, by extension, from the carbonyl carbon, strengthens the C=O double bond, leading to an increase in its vibrational frequency (a shift to a higher wavenumber). Therefore, the C=O stretch for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is predicted to be at a higher frequency than that of a simple aromatic ester, likely in the 1730-1745 cm⁻¹ range.

-

Aromatic Nitro (NO₂) Stretches (~1530 cm⁻¹ and ~1350 cm⁻¹): Aromatic nitro compounds display two characteristic and strong absorption bands.[13][14][15]

The Fingerprint Region (1600-600 cm⁻¹)

This region is complex, containing a multitude of stretching and bending vibrations. While challenging to interpret fully, it provides a unique fingerprint for the molecule.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): The benzene ring itself gives rise to several in-ring carbon-carbon stretching vibrations.[7][9][16] Expect a pair of bands, often around 1600 cm⁻¹ and 1475 cm⁻¹.[16]

-

Ester C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two C-O stretching bands: an asymmetric stretch (C(=O)-O) and a symmetric stretch (O-C-C).[11][12] These are typically strong and can be found between 1300-1100 cm⁻¹.[11]

-

Aryl-Fluorine (C-F) Stretch (~1250-1000 cm⁻¹): The C-F stretching vibration gives rise to a strong and characteristic absorption. Its position can be variable but is typically found in the 1250-1000 cm⁻¹ range for aromatic fluorine compounds.

-

C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The pattern of strong absorptions in this region is highly diagnostic of the substitution pattern on the benzene ring.[6][7][17] For a 1,2,3,5-tetrasubstituted ring, the remaining two adjacent hydrogens will give rise to a characteristic strong OOP bending absorption, typically in the 850-800 cm⁻¹ range.

Data Visualization and Summary

The logical workflow for acquiring and interpreting the IR spectrum is crucial for consistent and reliable analysis.

Caption: Logical workflow for sample preparation, data acquisition, and spectral analysis.

The expected key absorption bands are summarized in the table below for quick reference.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 3000 - 2850 | Medium |

| C=O Stretch | Ester | 1745 - 1730 | Strong, Sharp |

| C=C Stretch (In-ring) | Aromatic Ring | 1600 - 1450 | Medium-Weak |

| NO₂ Asymmetric Stretch | Nitro Group | 1550 - 1475 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1360 - 1290 | Strong |

| C-O Stretch | Ester | 1300 - 1100 | Strong |

| C-F Stretch | Aryl-Fluoride | 1250 - 1000 | Strong |

| C-H Out-of-Plane Bend | Aromatic Ring | 850 - 800 | Strong |

Conclusion

Infrared spectroscopy provides a powerful and definitive method for the structural confirmation of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. By systematically analyzing the key regions of the spectrum, one can confidently identify the characteristic vibrations of the ester, nitro, aromatic, and alkyl functionalities. The strong and distinct absorptions of the carbonyl and nitro groups serve as primary diagnostic markers, while the complex pattern in the fingerprint region, particularly the C-O, C-F, and C-H bending vibrations, provides a unique fingerprint that confirms the molecule's identity and substitution pattern. This guide provides the technical foundation and practical protocol necessary for researchers and drug development professionals to reliably employ IR spectroscopy for the quality assessment of this important chemical intermediate.

References

- Vertex AI Search Result. (n.d.). Infrared of nitro compounds.

- LibreTexts. (n.d.). Nitro Groups.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.

- OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.

- Vertex AI Search Result. (n.d.). Infrared spectra of aromatic rings.

-

LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Millersville University. (n.d.). IR Absorption Table.

-

Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society. Retrieved from [Link]

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Retrieved from [Link]

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

- LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

-

LibreTexts. (2023). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. Retrieved from [Link]

-

Kross, R. D., & Fassel, V. A. (1956). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Journal of the American Chemical Society. Retrieved from [Link]

-

El-Adly, A. A., & Taha, M. (2020). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Prashanth, J., Ramesh, G., Naik, J. L., & Ramana Rao, G. (2015). Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

University of Toronto. (2020). KBr Pellet Preparation for FTIR Analysis. YouTube. Retrieved from [Link]

-

Jose, C. I., & Phadke, R. S. (1953). An Infrared Study of Substitution in the Benzene Ring. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 2-nitrobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 3. pelletpressdiesets.com [pelletpressdiesets.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Substituents in Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its chemical reactivity and physical properties are profoundly influenced by the electronic effects of its substituents: a nitro group, a fluorine atom, and an ethyl ester group, all of which are electron-withdrawing. This guide provides a comprehensive analysis of the individual and collective electron-withdrawing effects of these substituents, delving into the underlying principles of inductive and resonance effects. We will explore how these electronic perturbations modulate the electron density of the benzene ring, impacting its reactivity towards electrophilic and nucleophilic reagents. Furthermore, this guide will present detailed protocols for the synthesis and spectroscopic characterization of this molecule, offering practical insights for its application in research and development.

Introduction: The Significance of Electron-Withdrawing Groups

In the realm of organic chemistry, the substituents on an aromatic ring are the primary determinants of its reactivity and physical characteristics. Electron-withdrawing groups (EWGs) are substituents that reduce the electron density of the benzene ring, rendering it more electron-poor.[1][2] This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution.[1][3] The electron-withdrawing nature of a substituent arises from two fundamental electronic effects: the inductive effect and the resonance effect.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is a consequence of the electronegativity difference between the substituent and the carbon atom of the benzene ring. Highly electronegative atoms pull electron density towards themselves, creating a dipole moment and inducing a partial positive charge on the adjacent carbon atoms.[4] This effect weakens with distance from the substituent.

-

Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.[5] If a substituent has a π-system that can overlap with the π-system of the benzene ring, it can withdraw electron density through resonance.

Ethyl 5-fluoro-2-methyl-3-nitrobenzoate possesses three distinct electron-withdrawing groups, each contributing to the overall electronic landscape of the molecule. Understanding their individual and synergistic effects is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Analysis of Individual Substituent Effects

The Nitro Group (-NO₂): A Potent Electron-Withdrawing Moiety

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[3][6] Its strong deactivating nature stems from both a potent inductive effect and a significant resonance effect.[7]

-

Inductive Effect: The nitrogen atom in the nitro group is bonded to two highly electronegative oxygen atoms, resulting in a strong pull of electron density from the benzene ring through the σ-bond.[8]

-

Resonance Effect: The nitro group can delocalize the π-electrons of the benzene ring onto its oxygen atoms, as depicted in the resonance structures below. This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions.

The strong electron-withdrawing character of the nitro group significantly deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position.[9]

The Fluorine Atom (-F): A Halogen's Duality

Halogens, including fluorine, exhibit a fascinating interplay of inductive and resonance effects.

-

Inductive Effect: Fluorine is the most electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the benzene ring.[4]

-

Resonance Effect: Due to the presence of lone pairs of electrons, fluorine can donate electron density to the benzene ring through resonance (+M).[10]

However, for halogens, the inductive effect generally outweighs the resonance effect.[11] This results in a net deactivation of the benzene ring towards electrophilic substitution. Interestingly, while being deactivating, the resonance effect of halogens still directs incoming electrophiles to the ortho and para positions.

The Ethyl Ester Group (-COOCH₂CH₃): A Moderately Deactivating Group

The ethyl ester group is a moderately electron-withdrawing substituent.

-

Inductive Effect: The carbonyl carbon of the ester group is double-bonded to an oxygen atom and single-bonded to another, both of which are more electronegative than carbon. This leads to an inductive withdrawal of electron density from the benzene ring.

-

Resonance Effect: The carbonyl group can withdraw π-electrons from the benzene ring through resonance, delocalizing the electron density onto the carbonyl oxygen. While the ester oxygen has lone pairs that can donate to the ring, the resonance withdrawal by the carbonyl group is the dominant effect.[5]

Similar to the nitro group, the ester group is a meta-director in electrophilic aromatic substitution reactions.[12]

The Synergistic Effect of Substituents in Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

The presence of multiple electron-withdrawing groups on the same benzene ring results in a cumulative deactivation. In Ethyl 5-fluoro-2-methyl-3-nitrobenzoate, the nitro group, the fluorine atom, and the ethyl ester group work in concert to significantly reduce the electron density of the aromatic ring. This pronounced deactivation has several important consequences for the molecule's reactivity:

-

Reduced Reactivity towards Electrophiles: The molecule is highly deactivated towards electrophilic aromatic substitution. Reactions that would readily occur with benzene would require much harsher conditions for this compound.[13]

-

Enhanced Susceptibility to Nucleophiles: The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

-

Directing Effects: The directing effects of the substituents will govern the regioselectivity of any substitution reactions. In cases of competing directing effects, the most strongly activating (or least deactivating) group typically dictates the position of substitution. However, in this molecule, all are deactivating, and the positions are already fixed.[14]

Quantitative Assessment: Hammett Constants

The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a substituent.[15]

| Substituent | Meta (σm) | Para (σp) |

| -NO₂ | +0.710 | +0.778 |

| -F | +0.337 | +0.062 |

| -COOC₂H₅ | +0.37 | +0.45 |

Data sourced from Wikipedia's Hammett equation page.[16]

Positive Hammett constants indicate an electron-withdrawing effect, and the magnitude of the value reflects the strength of this effect. As the table shows, the nitro group has the largest positive values, confirming it as the strongest electron-withdrawing group among the three. The fluorine and ethyl ester groups also have positive values, indicating their electron-withdrawing nature. The cumulative effect of these substituents can be approximated by the sum of their Hammett constants, providing a quantitative measure of the overall electronic deactivation of the ring.

Experimental Protocols

Synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

The synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate typically involves a two-step process starting from 5-fluoro-2-methylbenzoic acid.[17][18]

Step 1: Nitration of 5-fluoro-2-methylbenzoic acid [17]

-

To a solution of concentrated sulfuric acid (e.g., 700 mL), add 5-fluoro-2-methylbenzoic acid (e.g., 80 g, 520 mmol) portionwise at a temperature of -5 to 0 °C.

-

Prepare a nitrating mixture by adding concentrated nitric acid (e.g., 60.4 g, 624 mmol) to concentrated sulfuric acid (e.g., 60 mL).

-

Add the nitrating mixture dropwise to the benzoic acid solution while maintaining the temperature between -5 and 0 °C over approximately 1.5 hours.

-

After the addition is complete, stir the mixture at this temperature for an additional 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

-

Collect the resulting precipitate by filtration to obtain crude 5-fluoro-2-methyl-3-nitrobenzoic acid.

Step 2: Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid [18]

-

Dissolve the crude 5-fluoro-2-methyl-3-nitrobenzoic acid (e.g., 552 mmol) in ethanol.

-

Cool the solution to below 0 °C.

-

Slowly add thionyl chloride (e.g., 1100 mmol) dropwise to the solution.

-

After the addition, stir the reaction mixture and then heat to reflux for 4 to 5 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, slowly pour the mixture into ice water with stirring.

-

Collect the precipitated solid product by filtration and dry to yield Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the key functional groups present in the molecule.

-

Aromatic C-H stretch: A characteristic peak around 3030 cm⁻¹.[19]

-

C=O stretch (ester): A strong absorption band in the range of 1735-1750 cm⁻¹.[20]

-

N-O asymmetric stretch (nitro): A strong absorption between 1550-1475 cm⁻¹.[21]

-

N-O symmetric stretch (nitro): An absorption between 1360-1290 cm⁻¹.[21]

-

C-O stretch (ester): Bands in the region of 1310-1250 cm⁻¹.[20]

-

Aromatic C=C stretch: Peaks in the 1450 to 1600 cm⁻¹ range.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product.

-

¹H NMR: The aromatic protons will appear as distinct signals in the downfield region (typically > 7.0 ppm). The chemical shifts and coupling patterns will be influenced by the positions of the substituents. The ethyl group will show a characteristic quartet and triplet.

-

¹³C NMR: The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will have distinct chemical shifts depending on their proximity to the electron-withdrawing substituents. For example, the carbon attached to the nitro group will be shifted downfield.[22]

Visualization of Electronic Effects and Synthesis

Inductive and Resonance Effects

Caption: Inductive and Resonance Electron-Withdrawing Effects.

Synthetic Workflow

Caption: Synthetic workflow for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Applications in Drug Development and Materials Science

The unique electronic properties of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate make it a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of multiple reactive sites and the overall electron-deficient nature of the aromatic ring allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, a key functional group in many biologically active molecules.[23] The fluorine atom can enhance metabolic stability and binding affinity in drug candidates. The ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. This versatility makes it an important building block for creating complex molecular architectures with desired properties.

Conclusion

The electron-withdrawing effects of the nitro, fluoro, and ethyl ester substituents in Ethyl 5-fluoro-2-methyl-3-nitrobenzoate are a compelling example of how the electronic properties of an aromatic ring can be finely tuned. A thorough understanding of the interplay between inductive and resonance effects is paramount for predicting the reactivity of this and similar polysubstituted aromatic compounds. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers to utilize this versatile molecule in their scientific endeavors, from the design of novel therapeutics to the development of innovative materials.

References

- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google P

-

Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind. (URL: [Link])

-

Nitro compound - Wikipedia. (URL: [Link])

-

Thermal and spectroscopic characterization of Mg(II) complexes of nitro-substituted benzoic acids | Request PDF - ResearchGate. (URL: [Link])

-

3.4: Substituent Effects in the Reactivity of Aromatic Rings - Chemistry LibreTexts. (URL: [Link])

-

Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. (URL: [Link])

-

Hammett equation - Wikipedia. (URL: [Link])

-

Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. (URL: [Link])

- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google P

-

(PDF) The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics - ResearchGate. (URL: [Link])

-

Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects - ResearchGate. (URL: [Link])

-

IR: nitro groups - University of Calgary. (URL: [Link])

-

Trick for Determining EDG or EWG - YouTube. (URL: [Link])

-

Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (URL: [Link])

-

A Walk through Recent Nitro Chemistry Advances - PMC - NIH. (URL: [Link])

-

Problem Set #3 – Solutions Q1, 3, 5, 7 - University of Waterloo. (URL: [Link])

-

Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts - MDPI. (URL: [Link])

-

Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF - ResearchGate. (URL: [Link])

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online. (URL: [Link])

-

4 - The Royal Society of Chemistry. (URL: [Link])

-

Inductive vs conjugation effects in ester hydrolysis - Chemistry Stack Exchange. (URL: [Link])

-

26.6: Correlations of Structure with Reactivity of Aromatic Compounds - Chemistry LibreTexts. (URL: [Link])

-

Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram. (URL: [Link])

-

EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins" - Master Organic Chemistry. (URL: [Link])

-

Esters: Electron Donating OR Withdrawing? (Lightboard) - YouTube. (URL: [Link])

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. (URL: [Link])

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (URL: [Link])

-

Interpret the infrared spectrum of methyl m-nitrobenzoate. Indicate the product formed on nitration of each of the following compounds: benzene, toluene, chlorobenzene, and benzoic acid. | Homework.Study.com. (URL: [Link])

-

Nitro Group Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

-

Inductive effect - Wikipedia. (URL: [Link])

-

Steric effects in the infra‐red spectrum of aromatic nitro compounds - ResearchGate. (URL: [Link])

-

Interactions of Substituted Nitroaromatics with Model Graphene Systems: Applicability of Hammett Substituent Constants To Predict Binding Energies | ACS Omega. (URL: [Link])

-

Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. - brainly.com. (URL: [Link])

-

16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (URL: [Link])

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. (URL: [Link])

-

Does fluorine or chlorine have more of a resonance effect? - Quora. (URL: [Link])

-

Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. studymind.co.uk [studymind.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitro compound - Wikipedia [en.wikipedia.org]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. quora.com [quora.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. aiinmr.com [aiinmr.com]

- 13. Aromatic Reactivity [www2.chemistry.msu.edu]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Hammett equation - Wikipedia [en.wikipedia.org]

- 17. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 18. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. homework.study.com [homework.study.com]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. rsc.org [rsc.org]

- 23. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of the PARP Inhibitor Rucaparib

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the synthesis of Rucaparib (brand name Rubraca®), a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Rucaparib is a clinically approved therapeutic for the treatment of certain types of ovarian and prostate cancers, particularly those with BRCA gene mutations.[1][2] This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for the chemical synthesis of this important pharmaceutical agent.

Introduction: The Significance of Rucaparib and PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair.[3] In healthy cells, PARP enzymes, particularly PARP1 and PARP2, play a key role in the repair of single-strand DNA breaks (SSBs). When these breaks occur, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair SSBs. Inhibition of PARP in these cancer cells leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into toxic DSBs.[2] With a compromised HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and is the cornerstone of the therapeutic efficacy of PARP inhibitors like Rucaparib.[2]

Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[2] Its chemical structure, 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one, is a tricyclic indole derivative. The synthesis of this complex molecule on an industrial scale presents several challenges, including the need for a robust, scalable, and cost-effective process.[4] This application note will delve into a well-established synthetic route, providing detailed protocols and explaining the rationale behind the chosen chemical transformations.

The Mechanism of PARP Inhibition by Rucaparib

The following diagram illustrates the central role of PARP in DNA repair and how Rucaparib disrupts this process, leading to synthetic lethality in BRCA-deficient cancer cells.

Figure 1: Mechanism of PARP inhibition by Rucaparib leading to synthetic lethality.

Synthetic Strategy Overview: The Pfizer Process Chemistry Route

Several synthetic routes to Rucaparib have been reported, including the initial medicinal chemistry route and more recent, highly efficient total syntheses.[4][5] This guide will focus on a well-documented process chemistry route developed by Pfizer, which is designed for scalability and robustness.[4] This route involves ten linear chemical steps and culminates in a multi-step purification process to yield the final active pharmaceutical ingredient (API) as the camsylate salt.[4]

The overall synthetic workflow can be visualized as follows:

Figure 2: Overall workflow for the synthesis of Rucaparib.

Detailed Experimental Protocols

Disclaimer: The following protocols are intended for informational purposes for qualified researchers and scientists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The hazards of all reagents should be understood before use.

Part 1: Synthesis of the Tricyclic Azepinoindolone Core

This part of the synthesis focuses on the construction of the key tricyclic intermediate.

Step 1: Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis is a versatile method for preparing indoles from o-nitrotoluenes.[6]

-

Reaction: Condensation of 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization.

-

Rationale: This method is highly efficient for the synthesis of substituted indoles and avoids the harsh conditions of some classical indole syntheses.[6]

Protocol:

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, 5 vol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).

-

Heat the mixture to 110 °C and stir for 4 hours. Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Cool the reaction mixture to room temperature and add methanol (5 vol).

-

For the reductive cyclization, add Raney nickel (0.1 eq by weight) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50 °C for 6 hours.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude indole intermediate. Purify by column chromatography on silica gel or by crystallization.

Step 2: Formation of the Azepinoindolone Ring

-

Reaction: Reaction of the indole intermediate with a suitable C2 building block, followed by cyclization.

-

Rationale: This step constructs the seven-membered lactam ring, which is a key structural feature of Rucaparib.

Protocol:

-

Dissolve the indole intermediate (1.0 eq) in dichloromethane (DCM, 10 vol).

-

Add trifluoroacetic acid (TFA, 1.1 eq) and 1-(dimethylamino)-2-nitroethylene (1.2 eq).[4]

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the resulting nitroalkene in a 9:1 mixture of ethanol and methanol (20 vol) and cool to 0 °C.[4]

-

Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitroalkane.

-

For the reductive cyclization to the lactam, dissolve the nitroalkane in acetic acid and treat with Raney nickel under a hydrogen atmosphere.[4]

-

After completion, filter the catalyst and neutralize the filtrate. Extract the product with an organic solvent and purify by crystallization to obtain the tricyclic azepinoindolone core.

Part 2: Functionalization and Final Assembly

Step 3: Bromination of the Indole Ring

-

Reaction: Selective bromination at the C2 position of the indole core.

-

Rationale: The bromo-indole is a key intermediate for the subsequent Suzuki coupling reaction.

Protocol:

-

Dissolve the tricyclic azepinoindolone (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) (10 vol).[4]

-

Add pyridinium tribromide (1.1 eq) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude bromo-indole can be purified by crystallization from a suitable solvent system.[4]

Step 4: Suzuki Coupling

-

Reaction: Palladium-catalyzed cross-coupling of the bromo-indole with 4-formylphenylboronic acid.

-

Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of the phenyl side chain.[7] The choice of a palladium catalyst with a dppf ligand (Pd(dppf)Cl₂) is crucial for achieving good yields and reproducibility.[4]

Protocol:

-

In a reaction vessel, combine the bromo-indole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Add a mixture of dimethylacetamide (DMAc) and water (4:1, 10 vol).

-

Degas the mixture by bubbling with nitrogen or argon for 30 minutes.

-

Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.025 eq).[4]

-

Heat the reaction mixture to 95 °C and stir for 2 hours.[4]

-

Monitor the reaction progress by HPLC.

-

Upon completion, cool the reaction to room temperature and add water to precipitate the product.[4]

-

Filter the solid, wash with water and then with methanol to obtain the crude aldehyde product.[4]

Step 5: Reductive Amination

-

Reaction: Formation of the methylamine side chain from the aldehyde via an imine intermediate.

-

Rationale: This step introduces the terminal methylamino group, which is important for the biological activity of Rucaparib. A two-step procedure involving the isolation of the imine intermediate is often preferred to avoid the formation of byproducts and the use of sodium cyanoborohydride, which can generate toxic hydrogen cyanide.[4]

Protocol:

-

Suspend the aldehyde from the previous step (1.0 eq) in methanol (10 vol).

-

Add a solution of methylamine (2.0 eq, e.g., 40% in water) and stir at room temperature for 2 hours to form the imine.

-

Isolate the imine intermediate by filtration and wash with cold methanol.[4]

-

Suspend the isolated imine in a mixture of methanol and THF (1:1, 10 vol).

-

Cool the suspension to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Adjust the pH to acidic with hydrochloric acid to form the HCl salt of Rucaparib.

-

The crude Rucaparib HCl salt can be isolated by filtration.

Part 3: Purification and Salt Formation

Step 6: Purification and Formation of the Camsylate Salt

-

Rationale: The final API is the camsylate salt, which has favorable physicochemical properties for formulation into tablets, such as high crystallinity and low hygroscopicity.[4] The purification process involves converting the HCl salt to the free base, followed by formation of the camsylate salt.

Protocol:

-

Dissolve the crude Rucaparib HCl salt in methanol.

-

Add aqueous sodium hydroxide to basify the solution and precipitate the Rucaparib free base.[4]

-

Filter the free base and wash with water.

-

For further purification, the free base can be slurried in THF to form a THF solvate, which is then filtered.[4]

-

Dissolve the purified Rucaparib free base in a suitable solvent such as acetone or a mixture of acetone and methanol.

-

Add a solution of (S)-(+)-camphorsulfonic acid (1.0 eq) in the same solvent.

-

Stir the mixture to induce crystallization of Rucaparib camsylate.

-

Filter the crystalline product, wash with the solvent, and dry under vacuum to obtain the final API.

Characterization and Quality Control

The identity and purity of the synthesized Rucaparib and its intermediates should be confirmed at each step using a combination of analytical techniques.

| Compound | Technique | Expected Results |

| Intermediates | ¹H NMR, ¹³C NMR | Spectra consistent with the expected chemical structure. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass. | |

| HPLC | Purity assessment, typically >95% for intermediates. | |

| Rucaparib Camsylate (Final Product) | ¹H NMR, ¹³C NMR | Characteristic peaks for both Rucaparib and camphorsulfonate moieties. |

| Mass Spectrometry (MS) | Molecular ion peak for the Rucaparib free base. | |

| HPLC | High purity, typically >99.5% for the final API. | |

| Elemental Analysis | Confirms the elemental composition of the salt. | |

| X-ray Powder Diffraction (XRPD) | Confirms the crystalline form of the camsylate salt. |

Safety and Handling

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

N,N-Dimethylformamide (DMF): A known teratogen and liver toxicant. Avoid inhalation and skin contact.

-

Raney Nickel: Highly flammable when dry and pyrophoric. Must be handled as a slurry in water or alcohol.

-

Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. Handle with care and quench slowly.

-

Pyridinium Tribromide: Corrosive and a source of bromine. Handle with caution.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Leimgruber-Batcho reaction | Incomplete reaction or decomposition of starting materials. | Ensure anhydrous conditions. Optimize reaction time and temperature. |

| Formation of byproducts in Suzuki coupling | Catalyst deactivation or side reactions. | Use high-purity reagents and solvents. Ensure proper degassing. Screen different palladium catalysts or ligands. |

| Incomplete reductive amination | Inactive reducing agent or poor imine formation. | Use fresh sodium borohydride. Ensure complete formation of the imine before adding the reducing agent. |

| Poor crystallinity of the final salt | Impurities present or incorrect solvent system. | Further purify the free base before salt formation. Screen different crystallization solvents and conditions (e.g., temperature, cooling rate). |

References

-

Hughes, G. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development2017 , 21 (9), 1227–1244. [Link]

-

Cheon, C.-H. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances2022 , 12 (35), 22863-22874. [Link]

-

Thomas, H. D. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers2020 , 12 (3), 601. [Link]

-

Sun, K.; et al. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics2022 , 61 (11), 1525-1547. [Link]

- WO2019115000A1 - Process for the preparation of rucaparib and novel synthesis intermedi

-

Lee, S. J.; Cheon, C.-H. Total Synthesis of Rucaparib. The Journal of Organic Chemistry2022 , 87 (8), 5585-5590. [Link]

-

Reddy, B. V. S.; et al. Development of Stability Indicating New RP- HPLC Method and Validation for The Estimation of Rucaparib in Pure Form and Marketed. Journal of Pharmaceutical Research International2021 , 33-46. [Link]

-

Goundry, W. R.; et al. PARP-1 expression, activity, and inhibition by rucaparib in BRCA2 mutant and corrected cells. Cancer Drug Resistance2020 , 3(3), 542-553. [Link]

- WO2019130229A1 - Methods and intermedi

-

Kim, J.; et al. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts2022 , 12 (1), 69. [Link]

-

Gillmore, A. T.; et al. Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development2012 , 16 (12), 1897-1904. [Link]

-

Synthesis of N-(t-butoxylcarbonyl)-4,4'methylenedianiline. PrepChem. [Link]

-

Patel, D.; et al. Identification and Characterisation of Rucaparib Degradation Products and Their Comparison with Known Impurities. Journal of Pharmaceutical and Biomedical Analysis2020 , 186, 113303. [Link]

-

D'Andrea, A. D. Mechanisms of PARP Inhibitor Action and Resistance. Annual Review of Cancer Biology2018 , 2, 25-43. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. Molecules2016 , 21(4), 430. [Link]

-

A SENSITIVE BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RUCAPARIB IN HUMAN PLASMA BY LC-ESI-MS/MS. International Journal of Pharmaceutical Sciences and Research2020 , 11(8), 3901-3909. [Link]

-

Previous synthesis of 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde. Journal of Chemical Research2018 , 42(12), 632-634. [Link]

-

Multkilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor. Organic Process Research & Development2012 , 16(12), 1897-1904. [Link]

-

Hopkins, T. A.; et al. Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. Nucleic Acids Research2022 , 50(22), 12692-12710. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Gribble, G. W. The Leimgruber-Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents2010 , 1-15. [Link]

-

Ison, G.; et al. Pharmacokinetics and safety of rucaparib in patients with advanced solid tumors and hepatic impairment. Cancer Chemotherapy and Pharmacology2021 , 87(5), 659-670. [Link]

- WO1994000460A1 - SYNTHESIS OF N-FORMYL-3,4-DI-t-BUTOXYCARBONYLOXY-6-(TRIMETHYLSTANNYL)

-

The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers2020 , 12(3), 601. [Link]

-

Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development2022 , 26(4), 1086-1095. [Link]

-

A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC2002 , 2002(7), 28-33. [Link]

-

Toffoli, G.; et al. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma. Pharmaceuticals2023 , 16(5), 748. [Link]

-

A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society2001 , 22(5), 541-543. [Link]

-

Guidance on Rucaparib Camsylate. U.S. Food and Drug Administration. [Link]

-

Leimgruber–Batcho Indole Synthesis. Name Reactions in Heterocyclic Chemistry II2011 , 225-235. [Link]

-

Pascal, J. M. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors. Science Advances2022 , 8(36), eabq7513. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

An Overview of PARP Inhibitors in Ovarian Cancer. YouTube. [Link]

-

Fan, L.; et al. Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination. Organic Letters2020 , 22(13), 4985-4989. [Link]

Sources

- 1. The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03619C [pubs.rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

Welcome to the technical support center for the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The synthesis is typically a two-step process: the electrophilic nitration of 5-fluoro-2-methylbenzoic acid, followed by the esterification of the resulting nitrobenzoic acid. Each step presents unique challenges that require careful control of reaction parameters to achieve high yield and purity.

This document provides in-depth, field-proven insights based on established chemical principles and published methodologies.

Overall Synthesis Pathway

The successful synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate hinges on two sequential reactions:

-

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 5-fluoro-2-methylbenzoic acid.

-

Esterification: Conversion of the carboxylic acid group (-COOH) to an ethyl ester (-COOCH₂CH₃).

Caption: Two-step synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Part A: Nitration of 5-fluoro-2-methylbenzoic acid

The nitration of substituted benzoic acids can be complex due to the competing directing effects of the substituents and the deactivating nature of the ring.

Question 1: My nitration yield is low, and I have a significant amount of unreacted starting material. What's going wrong?

Answer: This is a common issue stemming from the low reactivity of the substrate. The fluorine, methyl, and carboxylic acid groups all influence the electronic nature of the aromatic ring. While the methyl group is activating, the fluoro and carboxylic acid groups are deactivating, making the ring less susceptible to electrophilic attack.[1]

Probable Causes & Solutions:

-

Insufficient Nitrating Agent Strength: A standard mixture of concentrated nitric and sulfuric acids may not be potent enough. Sulfuric acid's role is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). If the concentration of this ion is too low, the reaction will be slow or incomplete.

-

Solution: Employ a stronger nitrating agent. A mixture of fuming nitric acid and oleum (sulfuric acid containing excess SO₃) has been shown to significantly increase the yield and purity of the desired product, 5-fluoro-2-methyl-3-nitrobenzoic acid.[2] Oleum is a powerful dehydrating agent and increases the concentration of the nitronium ion.

-

-

Low Reaction Temperature: While low temperatures are crucial for selectivity (see Question 2), a temperature that is too low can excessively slow down the reaction rate for a deactivated substrate.

-

Solution: Carefully optimize the reaction temperature. Start with a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to maintain control, then consider allowing the reaction to slowly warm to a slightly higher temperature (e.g., 10-15 °C) while monitoring its progress via TLC or HPLC.[3]

-

-

Short Reaction Time: Deactivated substrates require longer reaction times for completion.

-

Solution: Increase the reaction time and monitor the disappearance of the starting material. A typical reaction might run for several hours.

-

Caption: Troubleshooting workflow for low nitration yield.

Question 2: My product is a mixture of isomers. How can I improve regioselectivity for the 3-nitro product?

Answer: The formation of regioisomers is a significant challenge. The substituents direct the incoming nitro group to different positions:

-

-CH₃ (Methyl): Ortho-, para-director (activating)

-

-F (Fluoro): Ortho-, para-director (deactivating)

-

-COOH (Carboxylic Acid): Meta-director (deactivating)

The desired 3-nitro isomer is formed when nitration occurs ortho to the methyl group, ortho to the fluorine, and meta to the carboxylic acid. The challenge is to prevent nitration at other positions.

Probable Causes & Solutions:

-

High Reaction Temperature: Higher temperatures provide more energy for the reactants to overcome the activation barriers for the formation of less-favored isomers. This reduces the selectivity of the reaction.[4]

-

Solution: Maintain strict temperature control, especially during the addition of the nitrating agent. Keeping the reaction temperature between -5 to +15 °C is often preferred for selective nitrations.[3] Performing the addition dropwise to a well-stirred, cooled solution of the substrate is critical to dissipate heat and prevent localized temperature spikes.[5]

-

Question 3: I'm observing the formation of a di-nitrated byproduct. How can I avoid this?

Answer: Di-nitration occurs when the initial product, 5-fluoro-2-methyl-3-nitrobenzoic acid, undergoes a second nitration. Although the ring is now highly deactivated, aggressive reaction conditions can force a second substitution.

Probable Causes & Solutions:

-

Excess Nitrating Agent: Using a large excess of the nitrating mixture increases the likelihood of a second nitration event.

-

Solution: Use a carefully controlled stoichiometry of the nitrating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.

-

-

High Reaction Temperature: As with isomer formation, higher temperatures can promote di-nitration.[6]

-

Solution: Maintain low temperatures throughout the reaction. A patent focused on improving this synthesis notes that using oleum and fuming nitric acid not only increases yield but also keeps the content of the undesired dinitro derivative low.[2]

-

Part B: Fischer Esterification of 5-fluoro-2-methyl-3-nitrobenzoic acid

Fischer esterification is an equilibrium-driven reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[7]

Question 1: My esterification reaction is not going to completion, resulting in low yield.

Answer: The primary challenge in Fischer esterification is that it is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, hydrolyzing the ester.[8]

Probable Causes & Solutions:

-

Equilibrium Limitation: The reaction has reached equilibrium without consuming all the starting material.

-

Solution (Le Châtelier's Principle): Use a large excess of the alcohol (ethanol in this case). This shifts the equilibrium towards the product side. Using ethanol as the solvent is a common and effective strategy.[9] Another approach is to remove water as it is formed, for example, by using a Dean-Stark apparatus, although this is more common for higher-boiling alcohols.

-

-

Presence of Water: The starting 5-fluoro-2-methyl-3-nitrobenzoic acid may not be completely dry.

-

Solution: Ensure the starting material is thoroughly dried before the reaction. Water in the reagents will inhibit the forward reaction.[8]

-

-

Insufficient Catalyst: The acid catalyst (typically concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol. Too little catalyst results in a slow reaction.

Question 2: During workup, my product seems to be hydrolyzing back to the carboxylic acid.

Answer: This indicates the presence of water under acidic or basic conditions during the purification steps, which can catalyze the reverse reaction.

Probable Causes & Solutions:

-

Aqueous Workup: Washing with aqueous solutions (e.g., sodium bicarbonate to neutralize the acid catalyst) can lead to hydrolysis if the ester is not quickly separated into an organic layer.

-

Solution: After neutralization, immediately extract the ester into a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with brine to remove residual water, and then dry it thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent evaporation.

-

Frequently Asked Questions (FAQs)

Q1: What is the most significant factor for improving the overall yield of this two-step synthesis? A1: For the nitration step, the most critical factor is the choice and control of the nitrating agent and temperature . Using a stronger system like fuming nitric acid/oleum can dramatically increase the conversion of the deactivated starting material while maintaining low temperatures (-5 to 15 °C) is key to ensuring high regioselectivity and minimizing byproducts.[2][3] For the esterification, the most important factor is driving the equilibrium forward by using a large excess of ethanol and ensuring anhydrous conditions.[8]

Q2: Can this synthesis be performed in a single pot? A2: A one-pot or "two-step conversion" is possible and has been reported.[2] In this approach, after the nitration is complete, the reaction mixture is not worked up. Instead, ethanol is added directly to begin the esterification. While this can be more efficient in terms of time and handling, it can also be more challenging to optimize. Impurities from the nitration step can interfere with the esterification, and yields may be lower than a well-executed two-step process with isolation of the intermediate. A reported yield for a two-step conversion was 52%.[2]

Q3: What is the best method for purifying the final product, Ethyl 5-fluoro-2-methyl-3-nitrobenzoate? A3: The most common and effective method is recrystallization .[5][11] A mixed solvent system, such as ethanol/water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy (the cloud point), after which a small amount of ethanol is added to redissolve the solid. Slow cooling will then yield pure crystals.[11] If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel can be used.[2]

Q4: What are the primary safety concerns when performing this synthesis? A4: The nitration step involves highly corrosive and reactive acids. Concentrated and fuming nitric acid, sulfuric acid, and oleum can cause severe chemical burns.[11] These reactions are also highly exothermic. It is imperative to:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Work in a well-ventilated fume hood.

-

Add reagents slowly and in a controlled manner, with efficient cooling and stirring to manage heat generation.

-

Quench the reaction by pouring it slowly onto crushed ice, never the other way around.[5][12]

Optimized Experimental Protocols

Protocol 1: High-Yield Nitration of 5-fluoro-2-methylbenzoic acid

(Adapted from patent literature for improved yield and purity[2])

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5-fluoro-2-methylbenzoic acid. Cool the flask to 0 °C in an ice-salt bath.

-

Acid Mixture: Slowly add a pre-cooled mixture of concentrated sulfuric acid (98%) and oleum (e.g., 20% SO₃). Stir until the solid is completely dissolved, maintaining the temperature below 10 °C.

-

Nitration: Add fuming nitric acid dropwise via the dropping funnel to the stirred solution. The rate of addition should be carefully controlled to maintain the internal temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Workup: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Isolation: The solid precipitate, 5-fluoro-2-methyl-3-nitrobenzoic acid, is collected by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the product under vacuum to a constant weight. This material is typically of sufficient purity for the next step.

Protocol 2: Fischer Esterification

(Adapted from standard Fischer esterification procedures[8][9])

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dried 5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq).

-

Reagents: Add a large excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-8 hours. The reaction should be monitored by TLC until the starting carboxylic acid is no longer visible.

-

Cooling & Quenching: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 5-fluoro-2-methyl-3-nitrobenzoate.

-

Purification: Purify the crude product by recrystallization from an ethanol/water mixture.[11]

Data Summary: Comparison of Nitration Conditions

| Nitrating Agent | Starting Material | Reported Yield | Purity/Observations | Reference |

| Fuming HNO₃ / H₂SO₄ conc. | 5-fluoro-2-methylbenzoic acid | ~45% | Mixture of various regioisomers and by-products. | US2005/0272823 A1[2] |

| Fuming HNO₃ / Oleum | 5-fluoro-2-methylbenzoic acid | Significantly Higher | Higher purity, colorless product, low dinitro derivative. | US11001552B2[2] |

| Conc. HNO₃ / Conc. H₂SO₄ | Methyl Benzoate | 81-85% | Good yield, but temperature control is critical to avoid byproducts. | Organic Syntheses[4] |

References

- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Preparation of Methyl 3-nitrobenzoate. University of South Alabama. [Link]

-

Methyl m-nitrobenzoate. Organic Syntheses Procedure. [Link]

- CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

-

Fischer Esterification of 3-nitrobenzoic acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

-

Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research. [Link]

- EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. Reddit. [Link]

-

Toluene Nitration Results. Sciencemadness Discussion Board. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. ResearchGate. [Link]

-

Singleton Saturday: Nitration of Toluene. Corin Wagen. [Link]

- EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid.

- CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

Nitration of Substituted Aromatic Rings and Rate Analysis. University of Colorado Boulder. [Link]

-

Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]

-

3: Esterification (Experiment). Chemistry LibreTexts. [Link]

-

5-Fluoro-3-methyl-2-nitrobenzoicacid. MySkinRecipes. [Link]

-

Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Justia Patents. [Link]

-

Ethyl 4-fluoro-3-nitrobenzoate. NCBI. [Link]

-

Di-nitration troubleshooting. Reddit. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 3. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. southalabama.edu [southalabama.edu]

- 6. reddit.com [reddit.com]

- 7. iajpr.com [iajpr.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 12. reddit.com [reddit.com]

Identifying and minimizing byproducts in the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-fluoro-2-methyl-3-nitrobenzoate. This important intermediate, notably used in the preparation of pharmaceuticals like Rucaparib, presents a common yet critical challenge in synthetic chemistry: controlling regioselectivity during electrophilic aromatic nitration to minimize byproduct formation.[1]

Our goal is to move beyond simple procedural outlines. This guide provides in-depth, field-proven insights into the causality behind experimental choices, offering robust troubleshooting strategies and validated protocols to ensure the synthesis is both efficient and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis, providing concise, expert-backed answers.

Q1: What is the most common and reliable synthetic route for Ethyl 5-fluoro-2-methyl-3-nitrobenzoate?

The most prevalent and often highest-yielding method involves a two-step process:

-

Nitration: The selective nitration of 5-fluoro-2-methylbenzoic acid using a mixed acid system (e.g., fuming nitric acid and oleum or concentrated sulfuric acid).[1]

-

Esterification: The subsequent Fischer esterification of the resulting 5-fluoro-2-methyl-3-nitrobenzoic acid with ethanol in the presence of an acid catalyst.[2]

While direct nitration of the ethyl ester of 5-fluoro-2-methylbenzoic acid is possible, nitrating the free acid first often provides better control over the reaction and simplifies purification of the intermediate.

Q2: What are the primary byproducts I should anticipate in this synthesis?

Byproduct formation is the principal challenge. You should expect to encounter:

-

Regioisomers: The directing effects of the substituents on the aromatic ring (ortho, para-directing -CH₃ and -F; meta-directing -COOH) lead to the formation of other nitro-isomers. The most common is likely 5-fluoro-2-methyl-4-nitrobenzoic acid .

-

Dinitro Compounds: Over-nitration, caused by harsh reaction conditions, can lead to the formation of dinitrobenzoic acid derivatives.[1]

-

Unreacted Starting Material: Incomplete nitration will result in the presence of 5-fluoro-2-methylbenzoic acid in your intermediate product.[3]

-

Oxidative Byproducts: Although less common with strict temperature control, the strong oxidizing nature of the nitrating mixture can potentially lead to oxidation of the methyl group.

Q3: Why is stringent temperature control so critical during the nitration step?

The nitration of aromatic compounds is a highly exothermic reaction.[4] Failure to maintain low and stable temperatures (typically 0-15°C) has two major negative consequences:

-

Reduced Selectivity: Higher temperatures provide the activation energy needed to form less-favored regioisomers, decreasing the purity of the desired 3-nitro product.

-

Increased Dinitration: The reaction rate increases exponentially with temperature, making it difficult to stop the reaction at the mono-nitro stage, thus leading to the formation of unwanted dinitro byproducts.[3]

Q4: What are the most effective analytical techniques for identifying and quantifying these byproducts?

A multi-technique approach is recommended for robust quality control:

-

High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the desired product and its isomers. A well-developed HPLC method can effectively separate regioisomers and provide accurate percentages of each component in the mixture.[5][6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying the molecular weight of volatile byproducts, confirming their identity. Derivatization may be necessary for the carboxylic acid intermediates.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for unambiguous structural confirmation of the desired product and isolated byproducts. The proton (¹H) and carbon (¹³C) NMR spectra will show distinct splitting patterns and chemical shifts for each isomer.

Section 2: Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the synthesis.

| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |

| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal nitrating agent strength. 3. Product loss during workup/purification. | 1. Extend Reaction Time: Monitor the reaction by TLC or HPLC to ensure full consumption of the starting material. 2. Strengthen Nitrating Agent: The active electrophile is the nitronium ion (NO₂⁺).[8][9] Its formation is favored in highly acidic, low-water conditions. Consider using fuming nitric acid and/or oleum (H₂SO₄ containing SO₃) to increase the concentration of NO₂⁺ and drive the reaction to completion.[1] 3. Optimize Purification: Minimize the amount of solvent used for recrystallization to prevent excessive loss of product in the mother liquor. Ensure the pH is correctly adjusted during extraction steps to maximize partitioning into the desired phase. |